Einecs 234-092-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

10530-10-6 |

|---|---|

Molecular Formula |

C22H27N3O4 |

Molecular Weight |

397.5 g/mol |

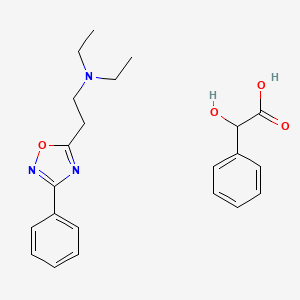

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxy-2-phenylacetic acid |

InChI |

InChI=1S/C14H19N3O.C8H8O3/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;9-7(8(10)11)6-4-2-1-3-5-6/h5-9H,3-4,10-11H2,1-2H3;1-5,7,9H,(H,10,11) |

InChI Key |

ZYBFBNIGGHMPKC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Titanium Diboride Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for titanium diboride (TiB₂) powder, a material of significant interest due to its exceptional properties, including high hardness, high melting point, and excellent chemical stability.[1][2][3] This document details the core synthesis routes, providing quantitative data for comparison, detailed experimental protocols, and visual representations of the process workflows to aid in understanding and replication.

Core Synthesis Methodologies

The synthesis of TiB₂ powder can be broadly categorized into solid-phase, liquid-phase, and gas-phase methods.[1][4] This guide focuses on the most prevalent and effective techniques: carbothermal reduction, mechanochemical synthesis, self-propagating high-temperature synthesis (SHS), and molten salt synthesis.

Carbothermal Reduction

Carbothermal reduction is a widely used and economically viable method for the industrial production of TiB₂ powder.[4][5] The process involves the reduction of titanium dioxide (TiO₂) in the presence of a boron source (commonly boron carbide, B₄C, or boric acid, H₃BO₃) and a carbon source (such as carbon black or petroleum coke) at elevated temperatures.[5][6][7]

Reaction Chemistry:

The overall reaction when using TiO₂, B₄C, and C as precursors can be summarized as:

2TiO₂ + B₄C + 3C → 2TiB₂ + 4CO(g)

Intermediate reactions can occur, including the formation of titanium suboxides (e.g., Ti₃O₅) and titanium carbide (TiC), which then reacts to form TiB₂ at higher temperatures.[6][8][9]

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of titanium dioxide (TiO₂), boron carbide (B₄C), and carbon (C) powders are intimately mixed. An excess of the boron and carbon sources is often used to ensure complete reaction and prevent the formation of titanium carbide impurities.[7]

-

Milling: The powder mixture is ball-milled to ensure homogeneity and increase the reactivity of the precursors.

-

Heat Treatment: The mixture is heated in a controlled atmosphere (typically argon or a vacuum) in a furnace.[5][6] The reaction temperature is a critical parameter, generally ranging from 1400°C to 2100°C.[6][9]

-

Purification: The resulting product may contain unreacted carbon or other impurities. A purification step, such as acid leaching and reverse flotation, can be employed to obtain high-purity TiB₂ powder.[7]

Workflow Diagram:

Mechanochemical Synthesis

Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature.[1][10] This method can produce nanocrystalline TiB₂ powders.[1]

Reaction Chemistry:

A common reaction involves the direct mechanochemical reaction between elemental titanium and boron powders:

Ti + 2B → TiB₂

Alternatively, a displacement reaction can be initiated, for example, between titanium and boron nitride (BN):

3Ti + 2BN → TiB₂ + 2TiN[10]

Experimental Protocol:

-

Precursor Loading: High-purity elemental powders (e.g., Ti and B) are loaded into a hardened steel or tungsten carbide vial along with grinding media (balls) in an inert atmosphere (e.g., argon) to prevent oxidation.

-

High-Energy Ball Milling: The vial is subjected to high-energy ball milling for a specified duration. The milling process involves repeated fracturing and cold welding of the powder particles, leading to the formation of a Ti(B) solid solution followed by the nucleation and growth of TiB₂ nanocrystals.[1]

-

Product Extraction: After milling, the resulting nanocrystalline TiB₂ powder is carefully extracted from the vial. In some cases, a leaching step may be necessary to remove any impurities from the milling media.

Workflow Diagram:

Self-Propagating High-Temperature Synthesis (SHS)

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a process where a highly exothermic reaction, once initiated, propagates through the reactants in the form of a combustion wave to form the desired product.[11] This method is characterized by its speed and low energy consumption.[11]

Reaction Chemistry:

The synthesis can be achieved through the direct reaction of elemental powders or via a metallothermic reduction. A common metallothermic reaction uses titanium dioxide, boron trioxide, and a reducing agent like magnesium or aluminum:

TiO₂ + B₂O₃ + 5Mg → TiB₂ + 5MgO[12]

Experimental Protocol:

-

Precursor Mixing: The reactant powders (e.g., TiO₂, B₂O₃, and Mg) are thoroughly mixed to ensure a homogeneous blend.[13] Diluents like NaCl may be added to control the reaction temperature and particle size of the product.[14]

-

Compaction: The powder mixture is typically cold-pressed into a cylindrical pellet or other desired shape.[13]

-

Ignition: The reaction is initiated at one point on the compact using a heat source, such as an electrically heated tungsten filament.[13]

-

Propagation: Once ignited, the exothermic reaction becomes self-sustaining and propagates through the compact.[11]

-

Product Purification: The SHS product is a composite containing TiB₂ and by-products (e.g., MgO). The by-products are removed by leaching with an acid solution (e.g., HCl) to yield purified TiB₂ powder.[12][14]

Workflow Diagram:

Molten Salt Synthesis (MSS)

Molten salt synthesis is a liquid-phase method that utilizes a molten salt as a medium to facilitate the reaction between precursors at lower temperatures compared to solid-state methods.[1] The molten salt acts as a solvent, enhancing mass transport and promoting the formation of fine, high-purity powders.[15][16]

Reaction Chemistry:

A representative reaction involves the reduction of TiO₂ with a boron source like MgB₂ in a molten salt medium such as MgCl₂ or a NaCl-KCl eutectic mixture:

TiO₂ + MgB₂ → TiB₂ + MgO (in molten MgCl₂)[17][18]

Experimental Protocol:

-

Precursor and Salt Mixing: The reactant powders (e.g., TiO₂, MgB₂) and the salt (e.g., MgCl₂) are mixed in a specific ratio. The reactants-to-salt ratio influences the particle size of the final product.[17][18]

-

Heat Treatment: The mixture is placed in a crucible and heated in a furnace under an inert atmosphere to a temperature above the melting point of the salt (typically 800-1000°C).[19] The mixture is held at this temperature for a specific duration to allow the reaction to complete.[17][18]

-

Cooling and Washing: After the reaction, the crucible is cooled to room temperature. The solidified mass is then washed with a suitable solvent (e.g., deionized water or a dilute acid solution) to dissolve the salt and any soluble by-products, leaving behind the TiB₂ powder.[17][18]

-

Drying: The purified TiB₂ powder is then dried to remove any residual solvent.

Workflow Diagram:

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis methods, allowing for easy comparison.

Table 1: Reaction Parameters for TiB₂ Synthesis

| Synthesis Method | Precursors | Temperature (°C) | Atmosphere | Holding Time |

| Carbothermal Reduction | TiO₂, B₄C, C | 1400 - 1900[8][20] | Argon/Vacuum[5][6] | 15 - 90 min[8] |

| TiO₂, H₃BO₃, C | 1000 - 1400[6] | Argon[6] | 1 h[6] | |

| Mechanochemical | Ti, B | Ambient | Argon | 2 - 32 h[10] |

| TiO₂, B₂O₃, Mg | Ambient | Argon | - | |

| SHS | TiO₂, B₂O₃, Mg | Ignition ~680[14] | Argon[13][21] | Seconds |

| Ti, B | Ambient (Ignition) | Vacuum[11] | Seconds[11] | |

| Molten Salt Synthesis | TiO₂, MgB₂, MgCl₂ | 1000[17][18] | - | 4 h[17][18] |

| TiO₂, B, NaCl/KCl | 900[1] | Argon | - | |

| TiO₂, Mg, B, NaCl-KCl | 800 - 1000[19] | - | 3 - 6 h[19] |

Table 2: Characteristics of Synthesized TiB₂ Powder

| Synthesis Method | Resulting Particle Size | Purity (%) | Morphology | Key Advantages |

| Carbothermal Reduction | 0.5 - 10.0 µm[1][4] | >99[5][7] | Hexagonal, irregular[1][6] | Economical, scalable[4][5] |

| Mechanochemical | 15 - 100 nm[1] | High | Nanocrystalline | Room temperature, nanocrystalline product[1] |

| SHS | 20 - 200 nm[4][12] | High (after leaching) | Agglomerated nanoparticles[12][14] | Fast, energy-efficient[11] |

| Molten Salt Synthesis | 5 - 100 nm[19] | High | Spherical, cubic, nanosheets[16][19] | Low temperature, fine particle size control[1][17] |

References

- 1. Recent Progress in Materials | Review on the Development of Titanium Diboride Ceramics [lidsen.com]

- 2. nanotrun.com [nanotrun.com]

- 3. Review on the Development of Titanium Diboride Ceramics [ouci.dntb.gov.ua]

- 4. lidsen.com [lidsen.com]

- 5. barc.gov.in [barc.gov.in]

- 6. tf.uns.ac.rs [tf.uns.ac.rs]

- 7. atlantis-press.com [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Submicron-Sized TiB2 Powders by Reaction of TiC, B4C, and Ca in Molten CaCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. doaj.org [doaj.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Navigating the Nano-Realm: A Technical Guide to the Health and Safety of Titanium Diboride (TiB₂) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Titanium diboride (TiB₂) nanoparticles are emerging as materials of significant interest across various industrial and biomedical sectors due to their exceptional properties, including high thermal conductivity, hardness, and wear resistance.[1][2] As their application in areas like advanced ceramics, cutting tools, and potentially biomedical composites expands, a thorough understanding of their health and safety profile is paramount.[1][3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding the health and safety considerations for TiB₂ nanoparticles. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and application of these novel nanomaterials.

While research specifically focused on the toxicology of TiB₂ nanoparticles is still in its nascent stages, this guide synthesizes the available direct evidence and supplements it with established principles from the broader field of nanotoxicology. It covers key aspects of TiB₂ nanoparticle characterization, potential toxicological effects, and recommended safety protocols. Particular emphasis is placed on providing detailed experimental methodologies and summarizing quantitative data to facilitate informed risk assessment and the design of future biocompatibility studies. The biocompatibility of titanium-titanium boride (Ti-TiBw) composites has been investigated, with findings suggesting they are not cytotoxic to fibroblast cells and are blood biocompatible.[5][6]

Introduction to Titanium Diboride (TiB₂) Nanoparticles

Titanium diboride is an advanced ceramic material known for its covalent crystal structure and metallic conductivity.[2] In its nanoparticle form, TiB₂ exhibits a high surface-area-to-volume ratio, which can significantly influence its chemical reactivity and biological interactions.[1] These nanoparticles typically appear as a black powder with a hexagonal crystal structure.[2][7] The unique combination of ceramic and metallic properties, such as a high melting point, exceptional hardness, and good thermal and electrical conductivity, makes TiB₂ nanoparticles attractive for a range of high-performance applications.[2]

Synthesis and Characterization of TiB₂ Nanoparticles

A fundamental aspect of assessing the health and safety of any nanomaterial is the thorough characterization of its physicochemical properties, as these can profoundly influence its toxicological profile.

Synthesis Methods

The properties of TiB₂ nanoparticles can vary depending on the synthesis method. Common techniques include:

-

Carbothermal Reduction: This involves the reduction of titanium dioxide (TiO₂) and boron carbide (B₄C) at high temperatures.

-

Mechanochemical Synthesis: High-energy ball milling of elemental titanium and boron powders can produce TiB₂ nanoparticles.

-

Sol-Gel Synthesis: A wet-chemical method that offers good control over particle size and morphology.

-

Vapor Phase Reactions: Techniques like chemical vapor deposition (CVD) can be used to produce high-purity TiB₂ nanoparticles.

Essential Characterization Parameters

To ensure reproducibility and to understand the biological interactions of TiB₂ nanoparticles, the following parameters must be meticulously characterized:

-

Size and Size Distribution: Determined by techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Morphology: Visualized using TEM and Scanning Electron Microscopy (SEM).

-

Crystalline Structure and Phase Purity: Assessed by X-ray Diffraction (XRD).

-

Surface Area: Measured using the Brunauer-Emmett-Teller (BET) method.

-

Surface Chemistry and Charge: Analyzed by X-ray Photoelectron Spectroscopy (XPS) and Zeta Potential measurements, respectively.

-

Purity: Determined through techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify any metallic or other contaminants.

Toxicological Profile of TiB₂ Nanoparticles

The available toxicological data for TiB₂ nanoparticles is limited. However, a key study has provided initial insights into their cytotoxic effects on human cells. It is important to note that much of our understanding of nanoparticle toxicity comes from studies on other materials, such as titanium dioxide (TiO₂), and these principles should be applied with caution to TiB₂.

In Vitro Cytotoxicity

A study investigating the effects of TiB₂ nanoparticles on human primary alveolar epithelial cells (HPAEpiC) demonstrated a concentration-dependent cytotoxic response.[5] The following table summarizes the quantitative data from this study.

| Cell Line | Assay | Endpoint | IC₅₀ Value (mg/L) | Exposure Time (h) | Reference |

| HPAEpiC | MTT | Cell Viability | 104.34 | 72 | [5] |

| HPAEpiC | LDH | Cytotoxicity | Concentration-dependent increase | 72 | [5] |

| HPAEpiC | NR | Cell Viability | Concentration-dependent decrease | 72 | [5] |

Table 1: Summary of In Vitro Cytotoxicity Data for TiB₂ Nanoparticles

These results indicate that TiB₂ nanoparticles can induce cell death at relatively high concentrations. The IC₅₀ value suggests a lower cytotoxic potential compared to other nanoparticles like zinc borate (IC₅₀: 66.50 mg/L) tested in the same study.[5]

Potential Mechanisms of Toxicity

While specific mechanistic studies on TiB₂ nanoparticles are scarce, the broader field of nanotoxicology points to several key pathways that are likely involved in their biological effects. These are often initiated by the generation of reactive oxygen species (ROS) at the nanoparticle surface.

The high surface area of nanoparticles can lead to the production of ROS, causing an imbalance between oxidants and antioxidants in the cell. This oxidative stress can damage cellular components like lipids, proteins, and DNA.

Exposure to nanoparticles can trigger an inflammatory response, characterized by the release of pro-inflammatory cytokines and chemokines from immune cells and epithelial cells.

Nanoparticle-induced cellular stress can lead to programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of nanoparticle toxicity. The following sections provide methodologies for the key in vitro assays mentioned in the context of TiB₂ nanoparticle research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Nanoparticle Exposure: Prepare serial dilutions of sterile TiB₂ nanoparticle suspensions in cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions. Include untreated control wells.

-

Incubation: Incubate the cells with the nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

-

Cell Seeding and Exposure: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the cells with the nanoparticles for the desired time.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and nanoparticles. Carefully collect the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains substrates for the LDH enzyme.

-

Incubation: Incubate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Neutral Red (NR) Uptake Assay for Cell Viability

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10]

-

Cell Seeding and Exposure: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the cells with the nanoparticles for the desired duration.

-

NR Staining: Remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 2-3 hours.

-

Washing: Remove the NR-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove any unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control.

Visualization of Key Pathways and Workflows

To aid in the understanding of the experimental processes and potential biological interactions of TiB₂ nanoparticles, the following diagrams are provided.

Caption: General workflow for in vitro cytotoxicity and viability assays.

Caption: Generalized nanoparticle-induced oxidative stress pathway.

Caption: General overview of intrinsic and extrinsic apoptosis pathways.

Health and Safety Recommendations

Given the limited toxicological data for TiB₂ nanoparticles, a precautionary approach to handling is strongly advised. The following recommendations are based on best practices for working with engineered nanomaterials.

Engineering Controls

-

Ventilation: All work with dry TiB₂ nanopowders should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.

-

Containment: Use sealed containers for storage and transport of TiB₂ nanoparticles.

Personal Protective Equipment (PPE)

-

Respiratory Protection: When engineering controls are not sufficient, a properly fitted respirator with a P100 filter is recommended.

-

Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is advisable.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn.

-

Lab Coat: A dedicated lab coat should be worn and laundered separately.

Safe Work Practices

-

Avoid Aerosolization: Handle TiB₂ nanoparticles in a manner that minimizes the generation of dusts or aerosols. Wet wiping should be used for cleaning surfaces.

-

No Food or Drink: Eating, drinking, and smoking are strictly prohibited in areas where TiB₂ nanoparticles are handled.

-

Hand Washing: Wash hands thoroughly after handling nanoparticles and before leaving the laboratory.

Waste Disposal

-

All waste materials contaminated with TiB₂ nanoparticles (e.g., gloves, wipes, pipette tips) should be collected in sealed, clearly labeled containers and disposed of as hazardous waste in accordance with institutional and local regulations.

Future Directions and Knowledge Gaps

The current body of research on the health and safety of TiB₂ nanoparticles is still in its early stages. To enable a more comprehensive risk assessment, future research should focus on:

-

In Vivo Studies: Animal studies are needed to understand the biodistribution, clearance, and systemic toxicity of TiB₂ nanoparticles.

-

Mechanistic Investigations: Research is required to elucidate the specific signaling pathways activated by TiB₂ nanoparticle exposure.

-

Influence of Physicochemical Properties: Systematic studies are needed to determine how particle size, surface chemistry, and other characteristics affect the toxicity of TiB₂ nanoparticles.

-

Chronic Exposure Effects: The long-term consequences of low-dose exposure to TiB₂ nanoparticles need to be investigated.

-

Ecotoxicology: The potential environmental impact of TiB₂ nanoparticles should be assessed.

Conclusion

Titanium diboride nanoparticles represent a promising class of materials with the potential for significant technological advancements. However, as with any novel nanomaterial, a thorough understanding and proactive management of potential health and safety risks are essential. This technical guide has summarized the current, albeit limited, knowledge on TiB₂ nanoparticle toxicology and provided a framework for safe handling and future research. By adhering to precautionary safety measures and actively working to fill the existing knowledge gaps, the scientific community can ensure the responsible development and application of this innovative nanotechnology.

References

- 1. Graphene Oxide Nanosheets Reduce Astrocyte Reactivity to Inflammation and Ameliorate Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Cascade Nanoenzyme Antagonize Inflammatory Pain by Modulating MAPK/p‐65 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. In situ synthesized TiB-TiN reinforced Ti6Al4V alloy composite coatings: microstructure, tribological and in-vitro biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]

A Technical Guide to High-Purity Titanium Diboride for Research and Scientific Applications

A Note on the Intended Audience: This guide is tailored for researchers and scientists in materials science, engineering, and related fields. While the prompt included "drug development professionals," extensive research has not revealed significant applications of high-purity titanium diboride in this domain. Therefore, the content focuses on its established uses and properties within materials science.

Introduction to High-Purity Titanium Diboride

Titanium diboride (TiB₂) is an advanced ceramic material renowned for its exceptional combination of properties, including extreme hardness, high melting point, excellent thermal and electrical conductivity, and superior chemical inertness, particularly against molten non-ferrous metals.[1][2][3][4] These characteristics make high-purity TiB₂ a critical material in a wide range of demanding applications, from aerospace components and armor to cutting tools and coatings.[1][3][5] This guide provides an in-depth overview of commercially available high-purity titanium diboride, its characterization, and the relationship between its synthesis, properties, and applications.

Commercial Suppliers and Product Specifications

A number of specialized suppliers offer high-purity titanium diboride in various forms, primarily as powders and sputtering targets. The specifications of these products can be tailored to meet the specific requirements of different applications.

High-Purity Titanium Diboride Powder

High-purity TiB₂ powder is a key raw material for producing sintered components, composites, and coatings. Key parameters for powders include purity, particle size distribution, and impurity levels, particularly oxygen and carbon content.

Table 1: Comparison of Commercial High-Purity Titanium Diboride Powders

| Supplier/Product Line | Purity (%) | Particle Size (D50/APS) | Key Characteristics |

| AdValue Technology | ≥99% | 1-100 µm (customizable) | Low oxygen (≤0.700%) and carbon (≤0.300%) content.[2] |

| Atlantic Equipment Engineers | 99.7% | 10 µm | Metallic gray powder with high thermal conductivity and wear resistance.[5] |

| FUS NANO | ≥99% - ≥99.5% | 30-50 nm (APS), 0.5-1 µm (D50), 1-3 µm (D50), 10-60 µm | Offers a wide range of particle sizes from nano to micro-scale.[3] |

| Heeger Materials | Not Specified | Not Specified | High purity, uniform particle size, high resistance to abrasion.[4] |

| Princeton Powder | Not Specified | -325 mesh (customizable) | High-performance ceramic powder for extreme mechanical and thermal durability. |

| GetNano | 99.5% | 500 nm | Microparticles with high purity.[6] |

High-Purity Titanium Diboride Sputtering Targets

Sputtering targets are used to deposit thin films of TiB₂ onto various substrates, imparting wear resistance, corrosion resistance, and electrical conductivity. The density and purity of the target are critical for achieving high-quality, uniform coatings.

Table 2: Comparison of Commercial High-Purity Titanium Diboride Sputtering Targets

| Supplier | Purity (%) | Available Shapes | Key Characteristics |

| Fushel | 99.5% - 99.9% | Circular, rectangular, square, annular, oval, cylindrical, planar, rotatable | Wide range of shapes and sizes available.[7] |

| Heeger Materials | Not Specified | Circular, Rectangular | Customizable for commercial and research applications.[8] |

| NC Elements | 99.5% | Discs, plates, step targets (customizable) | Suitable for industrial coating and R&D.[9] |

| Plansee | Not Specified | Not Specified | High density (≥98% of theoretical), fine and homogeneous microstructure.[10] |

| Kurt J. Lesker Company | Not Specified | Not Specified | Bonding to backing plates is recommended. |

Synthesis, Properties, and Applications

The properties of titanium diboride, and thus its suitability for specific applications, are heavily influenced by the synthesis method employed.

Caption: Interrelationship of TiB₂ synthesis, properties, and applications.

Experimental Protocols for Characterization

Accurate and consistent characterization of high-purity titanium diboride is essential for quality control and research. The following are detailed methodologies for key analytical techniques.

Phase Analysis by X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the TiB₂ powder and to confirm its purity.

Methodology:

-

Sample Preparation: A representative sample of the TiB₂ powder is finely ground to ensure random crystal orientation. The powder is then packed into a sample holder, and the surface is flattened to be coplanar with the holder's surface.

-

Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection:

-

The sample is scanned over a 2θ range of 20° to 80°.

-

A step size of 0.02° and a dwell time of 1-2 seconds per step are common parameters.

-

-

Data Analysis:

-

The resulting diffraction pattern is processed to remove background noise.

-

The peak positions and intensities are compared with standard diffraction patterns from databases such as the ICDD's PDF (Powder Diffraction File). For hexagonal TiB₂, the reference pattern is PCPDF# 04-015-0274 or similar.[11]

-

The absence of peaks corresponding to precursors (e.g., TiO₂, B₄C) or other boride phases (e.g., TiB) confirms the phase purity of the sample.[11]

-

Morphological and Elemental Analysis by Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To visualize the particle size, shape, and surface morphology of the TiB₂ powder and to determine its elemental composition.

Methodology:

-

Sample Preparation:

-

A small amount of the TiB₂ powder is dispersed onto a conductive carbon adhesive tab mounted on an aluminum SEM stub.[12][13]

-

Compressed gas is used to gently blow away any excess, loosely adhered powder to prevent contamination of the SEM chamber and to ensure a monolayer of particles where possible.[12][14]

-

For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied via sputtering to prevent charging under the electron beam.[14]

-

-

SEM Imaging:

-

The prepared stub is loaded into the SEM chamber.

-

An accelerating voltage of 10-20 kV is typically used.

-

Images are captured at various magnifications to observe the overall particle distribution and the detailed morphology of individual particles.

-

-

EDS Analysis:

-

The electron beam is focused on a representative area of the sample or on individual particles.

-

The emitted X-rays are collected by the EDS detector to generate a spectrum.

-

The spectrum is analyzed to identify the elements present and their relative abundance, confirming the presence of titanium and boron and detecting any elemental impurities.

-

Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the TiB₂ powder, which is critical for sintering behavior and the properties of the final product.

Methodology (Laser Diffraction):

-

Sample Preparation:

-

A small, representative sample of the TiB₂ powder is dispersed in a suitable liquid medium (e.g., deionized water or isopropanol) with a dispersant to prevent agglomeration.

-

The suspension is sonicated to break up any soft agglomerates.

-

-

Measurement:

-

The suspension is circulated through the measurement cell of a laser diffraction particle size analyzer.

-

A laser beam is passed through the suspension, and the scattered light is measured by a series of detectors at different angles.

-

-

Data Analysis:

-

The light scattering pattern is analyzed using the Mie or Fraunhofer theory to calculate the particle size distribution.

-

The results are typically reported as a volume-based distribution, with key parameters such as the D10, D50 (median particle size), and D90 values.

-

Quality Control Workflow

The manufacturing of high-purity titanium diboride follows a stringent quality control process to ensure the final product meets the required specifications.

Caption: A typical quality control workflow for TiB₂ powder production.

Conclusion

High-purity titanium diboride is a critical advanced ceramic with a unique set of properties that make it indispensable in a variety of high-performance applications. For researchers and scientists, a thorough understanding of the available commercial products, their key specifications, and the methods used for their characterization is paramount for successful material selection and application. This guide has provided a comprehensive overview of these aspects, offering a foundation for the effective utilization of high-purity TiB₂ in research and development.

References

- 1. High-Purity Titanium Diboride Powder (TiB₂) for Aerospace, Cutting Tools, and Industrial Coatings [hi-tech-materials.com]

- 2. Titanium Diboride Powders Archives | AdValue Technology [advaluetech.com]

- 3. Titanium Diboride Powder (TiB2) [fusnano.com]

- 4. heegermaterials.com [heegermaterials.com]

- 5. TITANIUM DIBORIDE POWDER | TITANIUM DIBORIDE POWDER | Atlantic Equipment Engineers [micronmetals.com]

- 6. getnanomaterials.com [getnanomaterials.com]

- 7. Titanium Diboride Sputtering Target - Fushel [fushel.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. ncelements.com [ncelements.com]

- 10. plansee.com [plansee.com]

- 11. researchgate.net [researchgate.net]

- 12. nanoscience.com [nanoscience.com]

- 13. vaccoat.com [vaccoat.com]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Thin Film Deposition of TiB₂ by Magnetron Sputtering

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of Titanium Diboride (TiB₂) thin films using magnetron sputtering techniques. TiB₂ coatings are of significant interest due to their exceptional hardness, high melting point, and chemical inertness, making them suitable for a wide range of applications, including wear-resistant coatings for cutting tools and protective layers against corrosion.[1][2][3]

Applications of Magnetron Sputtered TiB₂ Thin Films

TiB₂ thin films deposited by magnetron sputtering are utilized in various fields owing to their superior mechanical and chemical properties.

-

Wear-Resistant Coatings for Cutting Tools: A primary application is to enhance the lifespan and performance of cutting tools.[1][4] The high hardness of TiB₂ films, which can reach up to 50 GPa, provides excellent resistance to abrasive and erosive wear, particularly in machining difficult-to-machine materials like titanium alloys and stainless steels.[2][4][5] The coatings can be applied to a variety of tool materials, including high-speed steel (HSS) and cemented tungsten carbide.[1][4]

-

Corrosion Protection: The chemical inertness of TiB₂ makes it an effective barrier against corrosion.[6] These coatings can protect underlying substrates from harsh chemical environments.

-

Tribological Applications: TiB₂ films exhibit favorable tribological properties, including a low coefficient of friction and low wear rates, which are beneficial in applications where reduced friction and wear are critical.[5][7][8]

-

Radiation Shielding: Due to its composition, TiB₂ thin films have potential applications in radiation shielding technology.[9]

Magnetron Sputtering Techniques for TiB₂ Deposition

Several magnetron sputtering techniques can be employed to deposit TiB₂ thin films, each influencing the final properties of the coating. The most common methods include Direct Current (DC) Magnetron Sputtering, Radio-Frequency (RF) Magnetron Sputtering, and High-Power Impulse Magnetron Sputtering (HiPIMS).

DC Magnetron Sputtering

DC magnetron sputtering is a widely used technique for depositing conductive materials like TiB₂. It typically involves sputtering from a stoichiometric TiB₂ target in an inert argon atmosphere.[10] The process parameters, such as substrate bias and working pressure, significantly influence the film's microstructure and mechanical properties.[10]

RF Magnetron Sputtering

RF magnetron sputtering is suitable for depositing insulating or less conductive materials and can also be used for TiB₂. This technique can produce superhard TiB₂ thin films on various substrates, including steel.[1][11]

High-Power Impulse Magnetron Sputtering (HiPIMS)

HiPIMS is an advanced sputtering technique that utilizes high power pulses to generate a high-density plasma, leading to a higher ionization fraction of the sputtered material.[7] This results in denser and harder films with improved adhesion compared to conventional DC or RF sputtering.[7] HiPIMS is particularly effective in producing well-crystallized TiB₂ films with a strong (0001) texture.[5]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on TiB₂ thin films deposited by magnetron sputtering.

| Deposition Technique | Substrate | Hardness (GPa) | Friction Coefficient | Wear Rate (mm³/N·m) | Reference |

| DC Magnetron Sputtering | Silicon | 13 - 25 | - | - | [10] |

| RF Magnetron Sputtering | Steel | 39 - 50 | - | - | [1] |

| Ionized DC Magnetron Sputtering | Various | up to 50 | Lowest among tested hard films | Lowest among tested hard films | [5] |

| HiPIMS | Stainless Steel, Silicon | 24.17 | 0.6 - 0.8 | 1.96 x 10⁻⁶ (minimum) | [7] |

| HiPIMS | Steel | up to 39.7 | as low as 0.68 | - | [12] |

Table 1: Mechanical and Tribological Properties of TiB₂ Thin Films

| Parameter | Value | Effect on Film Properties | Reference |

| DC Magnetron Sputtering | |||

| Substrate Bias | Negative | Increased film density and hardness | [10] |

| RF Magnetron Sputtering | |||

| Substrate Temperature | 350 °C | Improved diffusion of Ti and B atoms, leading to a dense "equiaxed" grain structure | [1][11] |

| Ionized DC Magnetron Sputtering | |||

| Total Pressure | Decreasing | Increased crystallinity and hardness | [5] |

| HiPIMS | |||

| Pulse Frequency | 1000 Hz | Can produce superhard (43 GPa) films with relatively low compressive stress | [13] |

| Pulse Width | 60 µs | - | [7] |

| Substrate Bias | -50 V to -100 V | Influences hardness and surface finish | [14] |

Table 2: Key Deposition Parameters and Their Effects

Experimental Protocols

This section provides detailed protocols for depositing TiB₂ thin films using different magnetron sputtering techniques.

Protocol for DC Magnetron Sputtering

This protocol is based on the co-sputtering of TiB₂ and Ti targets to control the film's stoichiometry.

1. Substrate Preparation:

- Use polished stainless steel sheets (e.g., 20 mm × 20 mm × 2 mm) and single-crystal silicon wafers as substrates.[7]

- Clean the substrates ultrasonically in a sequence of acetone and ethanol.

- Dry the substrates with high-purity nitrogen gas.

2. System Preparation:

- Mount a pure Ti target (99.9% purity) and a TiB₂ target in the magnetron sputtering chamber.[7]

- Evacuate the chamber to a base pressure of less than 1.3 x 10⁻⁵ Pa.

3. Substrate Cleaning (In-situ):

- Introduce Argon gas (99.9% purity) into the chamber.[7]

- Apply a bias voltage of -400 V to the substrate for glow plasma cleaning for approximately 30 minutes.[7]

4. Deposition of Ti Adhesion Layer (Optional but Recommended):

- To improve adhesion, pre-deposit a thin Ti layer.[7]

- Set the DC power to the Ti target.

- Deposition time: ~5 minutes.[7]

5. Deposition of TiB₂ Layer:

- Introduce Argon as the working gas at a pressure of 0.3 Pa.

- Set the power to the TiB₂ target (e.g., 250 W).

- To vary the B/Ti ratio, adjust the power to the Ti target (e.g., 0 W to 100 W).

- Apply a negative DC substrate bias (e.g., -50 V).[15]

- Deposition time: 60 - 100 minutes, depending on the desired thickness.[7]

6. Post-Deposition:

- Allow the substrates to cool down in a vacuum before venting the chamber.

Protocol for RF Magnetron Sputtering

This protocol is suitable for depositing superhard TiB₂ films.[1]

1. Substrate and Target Preparation:

- Use high-speed steel (HSS) or other steel substrates, polished to a mirror finish.[1]

- Use a hot-pressed TiB₂ target.[1]

- Clean substrates as described in Protocol 4.1.

2. System Setup:

- Place the substrates in the RF magnetron sputtering system.

- Evacuate the chamber to a high vacuum.

3. Deposition Process:

- Introduce Argon as the sputtering gas.

- Heat the substrate to a specific temperature (e.g., 350 °C) to ensure a Ts/Tm ratio between 0.1 and 0.2 (where Ts is the substrate temperature and Tm is the melting point of TiB₂ in Kelvin).[1][11]

- Apply RF power to the TiB₂ target.

- Apply a negative bias voltage to the substrate to enhance ion bombardment and promote a fine-grained structure.[1]

- The deposition time will determine the final film thickness.

4. Film Characterization:

- Analyze the film's microstructure using Field-Emission Scanning Electron Microscopy (FESEM) and Grazing-Incidence X-ray Diffraction (GIXRD).[1][11]

- Determine the composition using Auger Electron Spectroscopy (AES).[1]

Protocol for High-Power Impulse Magnetron Sputtering (HiPIMS)

This protocol describes the deposition of dense and hard TiB₂ films using HiPIMS.[7]

1. Substrate Preparation:

- Follow the substrate cleaning procedure outlined in Protocol 4.1.[7]

2. System and Deposition Parameters:

- Utilize a HiPIMS power supply connected to a TiB₂ target.

- Evacuate the chamber to a base pressure suitable for PVD processes.

- Introduce Argon as the working gas.

3. Deposition of Ti Adhesion Layer:

- HiPIMS parameters for Ti layer:

- Power source voltage: 460 V[7]

- Current: 25 A[7]

- Pulse frequency: 1000 Hz[7]

- Pulse width: 100 µs[7]

- Substrate pulse bias: 50 V[7]

- Substrate pulse width: 10 µs[7]

- Substrate frequency: 75 kHz[7]

- Deposition time: 5 min[7]

4. Deposition of TiB₂ Layer:

- HiPIMS parameters for TiB₂ layer:

- Power source voltage: 580 V[7]

- Current: 85 A[7]

- Pulse frequency: 1000 Hz[7]

- Pulse width: 60 µs[7]

- Substrate pulse bias: 60 V[7]

- Substrate pulse width: 10 µs[7]

- Substrate frequency: 75 kHz[7]

- Deposition time: 60 min[7]

5. Cool Down:

- Allow the system to cool under vacuum before removing the coated substrates.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between deposition parameters and film properties.

Caption: Experimental workflow for TiB₂ thin film deposition.

Caption: Influence of parameters on TiB₂ film properties.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. uscti.com [uscti.com]

- 3. en.avaluxe.de [en.avaluxe.de]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. ysxbcn.com [ysxbcn.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. The Effect of HiPIMS Pulse Conditions on the Microstructural, Mechanical, and Tribological Properties of TiB2 Coatings on Steel Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Study of the Friction Contact of HIPIMS Magnetron-Sputtered TiB2 Against Aluminium at Temperatures up to 300 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ippt.pan.pl [ippt.pan.pl]

Application Notes and Protocols for Evaluating the Electrochemical Performance of TiB₂ Cathodes in Aluminum Smelting

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of the electrochemical performance of Titanium Diboride (TiB₂) cathodes in aluminum smelting. This document includes a summary of key performance data, detailed experimental protocols for evaluation, and visualizations of experimental workflows and influencing factors. TiB₂ is a promising cathode material for aluminum electrolysis due to its excellent wettability with molten aluminum, high electrical conductivity, and good chemical stability, which can lead to significant energy savings and improved current efficiency in the Hall-Héroult process.[1][2]

Data Presentation: Comparative Performance of TiB₂ Cathodes

The following table summarizes the key quantitative data on the performance of TiB₂ cathodes from various studies. This allows for a clear comparison of different cathode fabrication methods and operating conditions.

| Performance Metric | TiB₂ Cathode Type | Reported Value(s) | Key Experimental Conditions | Reference(s) |

| Current Efficiency | TiB₂/C composite coating | 1-2.5% improvement over conventional cells | 300 kA industrial cell | [1] |

| TiB₂-based inert cathode | 88-92.7% | 100 A laboratory cell, 930°C, 20 mm interpolar distance | [3] | |

| TiB₂-based inert cathode | ~89-93% | 0.85 A/cm² laboratory cell | [3] | |

| TiB₂/C composite coating | 0.81% increase | 300 kA industrial cell | [1] | |

| Energy Consumption/Saving | Wettable TiB₂ cathodes | Up to 30% reduction with Vertical Electrode Cells (VEC) | VEC design | [1] |

| TiB₂/C coated carbon cathode | 0.4 kWh/kg Al saving | 300 kA industrial cell, voltage drop of up to 50 mV | [1] | |

| TiB₂-based coating | Potential for 3-5 year life | Commercial aluminum reduction cells | [4] | |

| Wear Rate / Corrosion | TiB₂ in molten aluminum | 0.25 mm/year | - | [1] |

| Ni-containing TiB₂ in KF-AlF₃-Al₂O₃ melt | Gradual dissolution of Ni-containing grain boundary | 680°C for 50, 100, and 200 hours | [1] | |

| TiB₂ solubility in molten Al | 6 x 10⁻³ wt% | After 10 hours of exposure | [1] | |

| Polarization / Overvoltage | Commercial TiB₂-based materials | Slope of ~0.16 V/decade in semilogarithmic plots | Cryolite-alumina melts | [5] |

| TiB₂-carbon composite cathodes | ~120 mV reduction in voltage drop compared to carbon cathodes | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the electrochemical performance of TiB₂ cathodes.

Fabrication of TiB₂ Cathodes

a) Pressureless Sintering of Bulk TiB₂ Cathodes

This protocol describes the fabrication of dense TiB₂ ceramic cathodes.

-

Powder Preparation:

-

Start with high-purity TiB₂ powder (e.g., average particle size 0.9 µm).

-

Add sintering aids such as 0.5 wt% Cr and Fe to enhance densification.[1]

-

For composite cathodes, mix TiB₂ powder (e.g., 90 wt%) with additives like Ti₇Fe₃ (10 wt%).[1]

-

Perform ball milling for a specified duration (e.g., 10-240 minutes) to ensure homogeneous mixing and particle size reduction.[1]

-

-

Compaction:

-

Uniaxially press the mixed powder in a die to form a green body.

-

-

Sintering:

-

Place the green body in a furnace with a controlled atmosphere (e.g., Ar-5%H₂).[1]

-

Heat the furnace to the sintering temperature. Typical temperatures range from 1650°C to 1900°C.[1]

-

Hold at the sintering temperature for a specific duration, typically 1 to 2 hours.[1]

-

Allow the furnace to cool down to room temperature at a controlled rate.

-

b) Electrodeposition of TiB₂ Coatings on Graphite Substrates

This protocol details the formation of a protective and wettable TiB₂ coating on a graphite cathode.

-

Electrolyte Preparation:

-

Prepare a molten salt electrolyte. A common composition is a mixture of KF-KCl-K₂TiF₆-KBF₄ or LiF-NaF-KF (FLiNaK) with K₂TiF₆ and KBF₄ as titanium and boron sources.[7][8]

-

Heat the salt mixture in a crucible within a furnace to the desired operating temperature, typically between 600°C and 800°C.[7][9]

-

-

Cell Setup:

-

Use a two-electrode setup with the graphite substrate as the cathode and a suitable anode (e.g., graphite).

-

Immerse the electrodes in the molten electrolyte.

-

-

Electrodeposition Process:

-

Apply a constant current density (galvanostatic deposition) between the anode and cathode. Typical current densities range from 0.4 to 0.7 A/cm².[7]

-

Alternatively, use a periodically interrupted current technique, with current densities such as -0.12 and -0.50 A/cm², to improve coating quality.[9]

-

Continue the deposition for a time sufficient to achieve the desired coating thickness (e.g., 10 to 75 minutes).[9]

-

-

Post-Deposition Treatment:

-

After deposition, carefully withdraw the coated cathode from the molten salt.

-

Allow it to cool to room temperature.

-

Clean the coated cathode to remove any residual salt.

-

Electrochemical Performance Evaluation

a) Laboratory-Scale Aluminum Electrolysis Cell Setup and Operation

-

Cell Assembly:

-

Construct a laboratory-scale electrolysis cell using a graphite crucible.

-

Place the fabricated TiB₂ cathode at the bottom of the crucible.

-

Position a graphite anode above the cathode, ensuring a well-defined and adjustable anode-cathode distance (ACD).

-

Incorporate a reference electrode (e.g., a stable graphite electrode after anodic prepolarization) for accurate potential measurements.[5]

-

-

Electrolyte Preparation and Loading:

-

Prepare a cryolite-based electrolyte (e.g., Na₃AlF₆-AlF₃-CaF₂-Al₂O₃).

-

Melt the electrolyte in the cell at the desired operating temperature, typically around 960-980°C.

-

-

Electrolysis Operation:

-

Connect the anode and cathode to a DC power supply.

-

Apply a constant current to the cell, corresponding to a specific cathodic current density (e.g., 0.85 A/cm²).[10]

-

Run the electrolysis for a predetermined duration.

-

b) Cyclic Voltammetry (CV)

-

Setup: Use the three-electrode configuration in the laboratory electrolysis cell.

-

Procedure:

-

Scan the potential of the TiB₂ working electrode within a defined range around the aluminum deposition potential.

-

Use a slow scan rate (e.g., 10-50 mV/s) to approximate steady-state conditions.

-

Record the resulting current to identify the electrochemical reactions occurring at the cathode surface.

-

c) Potentiodynamic Polarization

-

Objective: To evaluate the corrosion behavior of the TiB₂ cathode.

-

Procedure:

-

After a stable open-circuit potential is established, polarize the TiB₂ cathode from a potential cathodic to the corrosion potential to a potential anodic to it.

-

Use a slow scan rate (e.g., 0.167 mV/s) to obtain a Tafel plot.

-

From the Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

d) Ohmic Drop Correction

-

Technique: Employ a galvanostatic pulse technique.[5]

-

Procedure:

-

Apply a small current pulse to the cell.

-

Use an oscilloscope to record the instantaneous potential change at the moment the current is switched on or off.[5]

-

The instantaneous potential jump corresponds to the ohmic drop (IR drop) across the electrolyte.[5]

-

Subtract this value from the measured potential to obtain the true electrode potential.

-

Performance Metrics Measurement

a) Current Efficiency (CE) Measurement

-

Gravimetric Method:

-

Carefully weigh the aluminum produced at the cathode after a specific duration of electrolysis.

-

Calculate the theoretical mass of aluminum that should have been produced based on Faraday's law of electrolysis (m_theoretical = (I * t * M) / (n * F), where I is current, t is time, M is the molar mass of Al, n is the number of electrons, and F is Faraday's constant).

-

Calculate the current efficiency using the formula: CE (%) = (m_actual / m_theoretical) * 100.[11]

-

b) Wear Rate Determination

-

Mass Loss Method:

-

Measure the initial mass of the TiB₂ cathode before electrolysis.

-

After a prolonged electrolysis test, carefully clean the cathode to remove any adhered aluminum and electrolyte.

-

Measure the final mass of the cathode.

-

Calculate the mass loss and express the wear rate in terms of mass loss per unit area per unit time (e.g., g/cm²/h) or as a linear corrosion rate (e.g., mm/year).

-

-

Dimensional Analysis:

-

Measure the critical dimensions of the TiB₂ cathode before and after the electrolysis test using calipers or a micrometer.

-

Calculate the change in dimensions to determine the wear.

-

Mandatory Visualizations

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. indico.chem.polimi.it [indico.chem.polimi.it]

- 6. researchgate.net [researchgate.net]

- 7. rmme.ac.cn [rmme.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 11. skemman.is [skemman.is]

Application Notes and Protocols: Titanium Diboride (TiB₂) as a Reinforcement Phase in Metal Matrix Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium diboride (TiB₂) has emerged as a superior reinforcement material for metal matrix composites (MMCs), particularly with aluminum and its alloys. This is attributed to its exceptional properties, including high hardness, high modulus of elasticity, excellent wear resistance, and good thermal stability. The incorporation of TiB₂ particles into a metal matrix can significantly enhance the mechanical and tribological properties of the resulting composite material, making it suitable for a wide range of applications in the aerospace, automotive, and marine industries.

These application notes provide a comprehensive overview of the use of TiB₂ as a reinforcement phase in MMCs. They include detailed experimental protocols for the fabrication of these composites via stir casting and powder metallurgy, as well as a summary of the expected mechanical properties based on the TiB₂ content.

Data Presentation

The following tables summarize the quantitative data on the effect of TiB₂ reinforcement on the mechanical properties of aluminum matrix composites.

Table 1: Hardness of Al-TiB₂ Composites

| Matrix Alloy | Fabrication Method | TiB₂ Content (wt.%) | Hardness (HV) |

| Al-5052 | Stir Casting | 0 | 65.5[1] |

| Al-5052 | Stir Casting | 2.5 | ~75[1] |

| Al-5052 | Stir Casting | 5 | ~80[1] |

| Al-5052 | Stir Casting | 7.5 | 85.16[1] |

| Al-7075 | Stir Casting | 0 | ~60 |

| Al-7075 | Stir Casting | 9 | ~110[1] |

| Al-8009 | Ultrasonic Stir Casting | 5 | 128.39[2] |

Table 2: Tensile Strength of Al-TiB₂ Composites

| Matrix Alloy | Fabrication Method | TiB₂ Content (wt.%) | Ultimate Tensile Strength (MPa) |

| Al-7075 | Stir Casting | 0 | 198[3] |

| Al-7075 | Stir Casting | 4 | ~232[3] |

| Al-7075 | Stir Casting | 8 | ~255[3] |

| Al-7075 | Stir Casting | 12 | ~270[3] |

| Al-7010 | Stir Casting | 5 | ~240 |

| Al-7010 | Stir Casting | 7.5 | ~255 |

| Al-7010 | Stir Casting | 10 | ~260 |

| Al-8009 | Ultrasonic Stir Casting | 5 | 127[2] |

Table 3: Wear Rate of Al-TiB₂ Composites (Pin-on-Disc Test)

| Matrix Alloy | TiB₂ Content (wt.%) | Load (N) | Sliding Speed (m/s) | Wear Loss (g) |

| Al-5052 | 0 | 10 | 1 | 0.0053[1] |

| Al-5052 | 2.5 | 10 | 1 | 0.0047[1] |

| Al-5052 | 5 | 10 | 1 | 0.0044[1] |

| Al-5052 | 7.5 | 10 | 1 | 0.0051[1] |

| Al-5052 | 0 | 50 | 3 | 0.0204[1] |

| Al-5052 | 2.5 | 50 | 3 | ~0.016 |

| Al-5052 | 5 | 50 | 3 | 0.0131[1] |

| Al-5052 | 7.5 | 50 | 3 | 0.0184[1] |

Experimental Protocols

Protocol 1: Fabrication of Al-TiB₂ Composites via Stir Casting

This protocol describes the fabrication of aluminum-titanium diboride (Al-TiB₂) composites using the stir casting method.

1. Materials and Equipment:

-

Aluminum alloy ingots (e.g., Al-6061, Al-7075)

-

Titanium diboride (TiB₂) powder (particle size: 20-50 µm)

-

Bottom-pouring resistance furnace with a temperature controller

-

Graphite crucible

-

Mechanical stirrer with a graphite impeller (4-bladed, 45° angle)

-

Inert gas supply (e.g., Argon)

-

Permanent mold (steel or cast iron), pre-heatable

-

Crucible coating material (e.g., zirconia or alumina-based coating)

-

Standard metallurgical sample preparation equipment

-

Microscopy facilities (Optical and Scanning Electron Microscope - SEM)

-

Hardness tester (e.g., Vickers or Rockwell)

-

Tensile testing machine

2. Procedure:

-

Crucible Preparation: Clean the graphite crucible and apply a uniform layer of the refractory coating to the inner surfaces. Allow the coating to dry completely.

-

Furnace Setup: Place the coated crucible inside the resistance furnace.

-

Matrix Melting: Charge the furnace with the aluminum alloy ingots. Heat the furnace to a temperature of 750-800°C to ensure the complete melting of the alloy.

-

Degassing: Once the alloy is completely molten, degas the melt by purging with an inert gas (Argon) for 5-10 minutes to remove dissolved gases.

-

Vortex Creation: Lower the mechanical stirrer into the molten metal, ensuring the impeller is submerged to about two-thirds of the melt depth. Start the stirrer at a low speed and gradually increase it to create a stable vortex (typically 300-500 rpm).

-

Reinforcement Addition: Pre-heat the TiB₂ powder to 200-250°C to remove any moisture. Slowly and continuously feed the pre-heated TiB₂ powder into the vortex of the molten aluminum.

-

Mixing: After the addition of the reinforcement, continue stirring for 5-10 minutes to ensure a uniform distribution of the TiB₂ particles in the molten matrix.

-

Casting: Stop the stirrer and quickly pour the molten composite into the pre-heated permanent mold (pre-heated to 200-300°C).

-

Solidification and Cooling: Allow the casting to solidify and cool to room temperature.

-

Characterization:

-

Cut sections from the cast composite for microstructural analysis. Prepare the samples using standard metallographic procedures (grinding, polishing, and etching).

-

Examine the microstructure using optical microscopy and SEM to assess the distribution of TiB₂ particles and identify any defects.

-

Perform hardness and tensile tests on machined specimens according to ASTM standards to evaluate the mechanical properties.

-

Protocol 2: Fabrication of Al-TiB₂ Composites via Powder Metallurgy

This protocol outlines the fabrication of Al-TiB₂ composites using the powder metallurgy technique.

1. Materials and Equipment:

-

Aluminum powder (e.g., -325 mesh)

-

Titanium diboride (TiB₂) powder (particle size: 5-10 µm)

-

Ball mill or other powder blending equipment

-

Hydraulic press with a die set

-

Tube furnace with a controlled atmosphere capability (e.g., Argon)

-

Standard metallurgical sample preparation equipment

-

Microscopy facilities (SEM with EDS)

-

Hardness tester

2. Procedure:

-

Powder Blending: Weigh the desired amounts of aluminum and TiB₂ powders to achieve the target weight percentage of reinforcement. Blend the powders in a ball mill for a specified duration (e.g., 2-4 hours) to ensure a homogeneous mixture.

-

Compaction: Load the blended powder into a die and compact it using a hydraulic press at a pressure of 200-400 MPa to produce a "green" compact.

-

Sintering:

-

Place the green compact in a tube furnace.

-

Purge the furnace with an inert gas (Argon) to create a protective atmosphere.

-

Heat the furnace to a sintering temperature of 550-600°C at a controlled heating rate (e.g., 5-10°C/min).

-

Hold the compact at the sintering temperature for a sufficient time (e.g., 1-2 hours) to allow for diffusion and bonding between the powder particles.

-

Cool the furnace down to room temperature at a controlled cooling rate.

-

-

Characterization:

-

Prepare the sintered composite for microstructural analysis using standard metallographic techniques.

-

Examine the microstructure using SEM with Energy Dispersive X-ray Spectroscopy (EDS) to verify the distribution of TiB₂ and the presence of any reaction products.

-

Measure the density of the sintered composite using the Archimedes principle to determine the level of porosity.

-

Perform hardness tests on the sintered sample.

-

Mandatory Visualization

Caption: Experimental workflow for fabrication and characterization of TiB₂-reinforced MMCs.

Caption: Relationship between processing, microstructure, and properties of TiB₂-reinforced MMCs.

References

Application Notes: Wear-Resistant Titanium Diboride (TiB2) Coatings on Cutting Tools

Introduction

Titanium diboride (TiB₂) is an extremely hard ceramic material renowned for its high melting point, exceptional hardness (which it maintains at elevated temperatures), excellent heat conductivity, and chemical inertness, particularly towards non-ferrous metals like aluminum. These properties make TiB₂ an ideal candidate for wear-resistant coatings on cutting tools used in demanding machining applications. The application of TiB₂ coatings, typically via Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD), can significantly enhance tool life, improve workpiece surface finish, and increase productivity by allowing for higher cutting speeds.

Key Applications and Advantages

-

Machining of Non-Ferrous Metals: TiB₂ coatings exhibit a low affinity and chemical reactivity with aluminum and its alloys. This property is crucial as it prevents the formation of a built-up edge (BUE), where workpiece material adheres to the tool's cutting edge. By minimizing BUE, TiB₂ coatings ensure smoother chip evacuation, reduce cutting forces, and prevent premature tool failure, making them highly effective for machining aluminum, magnesium, and other non-ferrous metals.

-

Machining of Titanium Alloys: The machining of titanium alloys like Ti-6Al-4V is challenging due to their low thermal conductivity and high chemical reactivity, which lead to high cutting temperatures and intensive BUE formation. TiB₂ coatings have shown significant promise in these applications. During high-temperature machining, TiB₂ can form lubricious tribo-films, such as Boron Oxide (B₂O₃), at the tool-chip interface. This self-lubricating effect reduces friction, mitigates BUE, and protects the cutting edge.

-

Performance under Different Machining Conditions: The effectiveness of TiB₂ coatings is highly dependent on the specific machining operation.

-

Roughing Operations: In low-speed roughing of tough materials like Ti-6Al-4V, where BUE formation is the dominant wear mechanism, TiB₂ coatings are very efficient. Interestingly, studies have shown that softer, more ductile TiB₂ coatings can outperform harder, more brittle ones in these conditions by preventing delamination.

-

Finishing Operations: In high-speed finishing operations, where crater wear (caused by high temperatures and chemical diffusion) is more prevalent, the performance of TiB₂ may be comparable to uncoated tools.

-

Wear Mechanisms and the Role of TiB₂ Coatings

The primary wear mechanisms in cutting tools are adhesion (BUE), abrasion, diffusion (crater wear), and coating delamination. TiB₂ coatings address these as follows:

-

Adhesion (BUE): The low chemical reactivity of TiB₂ with materials like aluminum and the formation of lubricious B₂O₃ tribo-films when machining titanium significantly reduce the tendency for workpiece material to adhere to the tool.

-

Abrasion: The exceptional hardness of TiB₂ provides excellent resistance to abrasive wear from hard particles in the workpiece material.

-

Crater Wear: High thermal and chemical stability helps the coating resist diffusion and chemical degradation at the high temperatures generated at the tool-chip interface.

-

Delamination: Coating adhesion to the substrate is critical for performance. Proper substrate preparation and deposition process control are essential to prevent the coating from peeling or flaking off under high cutting forces.

Quantitative Data Summary

The properties and performance of TiB₂ coatings can vary significantly based on the deposition method and parameters.

Table 1: Example Micromechanical Properties of Magnetron Sputtered TiB₂ Coatings

| Coating ID | Thickness (µm) | Hardness (GPa) | Elastic Modulus (GPa) | H/E Ratio | H³/E² Ratio (GPa) |

| Coating A (Softer) | 2.0 ± 0.1 | 34.1 ± 1.2 | 402 ± 15 | 0.085 | 0.25 |

| Coating B (Harder) | 2.2 ± 0.1 | 45.2 ± 1.5 | 440 ± 12 | 0.103 | 0.48 |

| Coating C (Harder, Thicker) | 3.5 ± 0.2 | 46.5 ± 1.8 | 455 ± 18 | 0.102 | 0.48 |

| (Data synthesized from a study on machining Ti-6Al-4V, highlighting that the softer Coating A provided the best tool life under conditions with intensive BUE formation) |

Table 2: Performance of TiB₂ Coated Tools in Machining Operations

| Workpiece Material | Machining Operation | Tool | Key Performance Outcome |

| Ti-6Al-4V | Rough Turning (Low Speed) | TiB₂ Coated Carbide | Significant improvement in wear rate compared to uncoated tools due to mitigation of BUE. |

| Ti-6Al-4V | Finishing (High Speed) | TiB₂ Coated Carbide | Similar wear performance to uncoated tools as crater wear becomes the dominant failure mode. |

| Inconel 718 | Milling | (TiAlSi)N + TiB₂ | A TiB₂ top layer acting as an antifriction layer can double tool durability compared to other coatings. |

| Inconel 718 | Milling | TiB₂ Coated Carbide | Outperformed uncoated tools, with wear resistance increasing from ~26 min to over 38 min in some cases. |

Experimental Protocols

Protocol 1: Deposition of TiB₂ Coating via DC Magnetron Sputtering

This protocol outlines a general procedure for depositing a TiB₂ thin film on a cutting tool substrate (e.g., tungsten carbide).

-

Substrate Preparation: a. Ultrasonically clean the cutting tool inserts in a sequence of acetone and ethanol baths for 15-20 minutes each to remove organic contaminants. b. Rinse with deionized water and dry thoroughly using high-purity nitrogen gas. c. Mount the substrates onto the substrate holder in the vacuum chamber.

-

Chamber Evacuation: a. Evacuate the deposition chamber to a base pressure of < 1 x 10⁻³ Pa using a combination of mechanical and turbomolecular pumps to minimize atmospheric contaminants.

-

Substrate Heating and Etching: a. Heat the substrates to a deposition temperature, typically between 150°C and 400°C, to promote adatom mobility and film densification. b. Perform an in-situ ion etching step by applying a negative bias voltage (e.g., -50V to -100V) to the substrate in an Argon (Ar) plasma atmosphere. This removes the native oxide layer and enhances coating adhesion.

-

Deposition Process: a. Introduce high-purity Argon gas into the chamber, maintaining a working pressure of approximately 0.4 Pa. b. Apply DC power to the high-purity TiB₂ sputtering target(s). The target current is typically set between 1A and 2A. c. Apply a negative DC or pulsed-DC bias voltage to the substrate (e.g., -50V) to control ion bombardment, which influences the film's density, stress, and hardness. d. Continue the deposition process until the desired coating thickness (e.g., 2-4 µm) is achieved. The deposition rate depends on the specific system and parameters.

-

Cool Down and Venting: a. After deposition, turn off the power to the target and allow the substrates to cool down in a vacuum or in a controlled inert atmosphere. b. Once cooled, vent the chamber with nitrogen gas and remove the coated tools.

Protocol 2: Characterization of Coating Adhesion via Scratch Test

The scratch test is a standard method (ASTM C1624, D7027) to evaluate the adhesion of a coating to a substrate.

-

Equipment: A micro/nano scratch tester equipped with a diamond stylus (typically a Rockwell C diamond with a 200 µm tip radius).

-

Sample Preparation: Securely mount the coated cutting tool on the tester's stage, ensuring the surface to be tested is flat and horizontal.

-

Test Parameters: a. Loading Mode: Select a progressive load mode, where the normal force applied to the stylus increases linearly along the scratch path. b. Load Range: Set a start and end load (e.g., 0 N to 100 N). The range should be sufficient to induce coating failure. c. Scratch Speed: Set a constant scratch speed (e.g., 10 mm/min). d. Scratch Length: Define the length of the scratch (e.g., 10 mm).

-

Test Execution: a. Lower the stylus onto the coating surface. b. Initiate the test. The instrument will move the sample while simultaneously increasing the load on the stylus, creating a scratch. c. During the test, the instrument records the normal force, tangential force, and acoustic emission.

-

Analysis and Interpretation: a. Microscopic Examination: Use an optical microscope to examine the scratch track for specific failure events like cracking, chipping, spalling, or complete delamination. b. Critical Load (Lc): Identify the normal force at which the first sign of coating failure occurs. This is the critical load and serves as a quantitative measure of adhesion. Multiple critical loads (Lc1, Lc2, etc.) can be defined for different failure modes. c. Data Correlation: Correlate the microscopic observations with the recorded acoustic emission and frictional force data. A sudden spike in either signal often corresponds to a failure event. d. Replication: Perform multiple scratches on the same sample to ensure the repeatability of the results.

Visualizations

Caption: Workflow for TiB₂ coating deposition and characterization.

Caption: Mitigation of wear mechanisms by TiB₂ coating properties.

Caption: Logic for selecting TiB₂ coating properties.

Application Note: Characterization of Titanium Diboride (TiB₂) Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium diboride (TiB₂) is an advanced ceramic material renowned for its exceptional combination of properties, including a very high melting point (~3225 °C), extreme hardness (25-35 GPa), excellent thermal and electrical conductivity, and superior chemical stability.[1][2] These characteristics make it a prime candidate for demanding applications such as cutting tools, wear-resistant coatings, armor, and electrodes for aluminum smelting.[3][4]

The performance of TiB₂ in these applications is critically dependent on its microstructural and phase characteristics, such as crystal structure, phase purity, crystallite size, grain size, morphology, and elemental composition. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are two powerful and complementary analytical techniques indispensable for a comprehensive characterization of TiB₂. XRD provides fundamental information about the crystalline structure and phase composition, while SEM reveals the surface morphology and microstructure. This document provides detailed protocols and application notes for the characterization of TiB₂ using these two techniques.

Principles of the Techniques

2.1 X-ray Diffraction (XRD)

X-ray Diffraction is a non-destructive technique used to analyze the crystalline structure of materials. When a focused beam of X-rays interacts with a crystalline sample like TiB₂, the X-rays are diffracted by the crystal lattice planes. Constructive interference occurs at specific angles (2θ) that satisfy Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between atomic planes. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, allowing for:

-

Phase Identification: Identifying the crystalline phases present by comparing the diffraction pattern to a database of known materials.[5]

-

Crystal Structure Analysis: Determining the crystal system and lattice parameters. TiB₂ has a hexagonal crystal structure.[2][6]

-

Crystallite Size Estimation: Calculating the average size of the coherently diffracting domains using the Scherrer equation.

-

Phase Quantification: Determining the relative amounts of different phases in a mixture.

2.2 Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. The interaction of the electron beam with the atoms in the sample produces various signals, primarily secondary electrons (SE) and backscattered electrons (BSE), which are collected by detectors to form an image.

-

Secondary Electrons (SE): Provide detailed information about the surface topography and morphology with high resolution.

-

Backscattered Electrons (BSE): Produce images with contrast related to the atomic number of the elements in the sample, which is useful for differentiating between phases.

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): When coupled with SEM, EDS allows for the elemental analysis of the sample.[7] It detects characteristic X-rays emitted from the sample, enabling qualitative and quantitative determination of the elemental composition at specific points or across mapped areas.[7]

Data Presentation: Quantitative Analysis Summary

The following table summarizes typical quantitative data obtained from the characterization of TiB₂.

| Parameter | Technique | Typical Value/Range | Significance |

| Crystal Structure | XRD | Hexagonal (P6/mmm space group)[2] | Confirms the fundamental atomic arrangement of TiB₂. |

| Lattice Parameters | XRD | a ≈ 3.02-3.03 Å, c ≈ 3.22-3.23 Å[2] | Indicates lattice strain, defects, or solid solution formation. |

| Phase Composition | XRD | Primarily TiB₂, may contain TiB, TiO₂, etc.[8] | Identifies purity and the presence of secondary phases or unreacted components from synthesis.[1] |

| Crystallite Size | XRD | 5 - 100 nm (Varies with synthesis method)[1] | Influences mechanical properties; smaller crystallites can lead to higher hardness. |

| Grain Size | SEM | 1 - 15 µm (For sintered materials)[4][9] | Critically affects mechanical properties like fracture toughness and strength.[9] |

| Particle Morphology | SEM | Irregular, faceted, or spherical[6][8] | Depends on the synthesis route (e.g., powder synthesis vs. coating). |

| Density | N/A | Theoretical: ~4.52 g/cm³[10] | Sintered density (measured by other means) is correlated with SEM images of porosity. |

| Hardness | N/A | 25 - 35 GPa[1] | A key mechanical property often correlated with the microstructural features observed by SEM and XRD. |

Experimental Protocols

4.1 Protocol for XRD Analysis of TiB₂ Powder

-

Sample Preparation:

-